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Abstract

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide
Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous signaling lipids
known as fatty acid amides (FAAS), including the endocannabinoid anandamide (AEA).[1][2][3]
[4] By inhibiting FAAH, JNJ-42165279 elevates the levels of these FAAs, thereby potentiating
their effects on various physiological processes, including mood, anxiety, and pain.[5][6] This
technical guide provides a comprehensive overview of the preclinical and clinical development
of INJ-42165279, detailing its mechanism of action, pharmacokinetic and pharmacodynamic
properties, and findings from clinical investigations in various neurological and psychiatric
disorders. The information is intended to serve as a resource for researchers and professionals
in the field of drug development and immunotherapy.

Mechanism of Action

JNJ-42165279 is an aryl piperazinyl urea compound that acts as a covalent, but slowly
reversible, inhibitor of the FAAH enzyme.[1][7] The molecule covalently binds to the catalytic
site of FAAH, leading to its inactivation.[2][4] This inhibition is not permanent, as slow
hydrolysis of the drug fragment can regenerate the active enzyme.[2][4] The primary
consequence of FAAH inhibition is the accumulation of endogenous FAAs, most notably
anandamide (AEA), N-oleoylethanolamide (OEA), and N-palmitoylethanolamide (PEA).[1][3]
AEA is a key endocannabinoid that acts as an agonist at cannabinoid receptors (CB1 and
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CB2), which are integral components of the endocannabinoid system involved in regulating
neurotransmission and immune responses. By increasing the endogenous tone of AEA, JNJ-
42165279 is hypothesized to exert therapeutic effects in conditions associated with

endocannabinoid system dysregulation.
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Figure 1: Mechanism of Action of INJ-42165279.

Preclinical Data
In Vitro Potency and Selectivity

JNJ-42165279 has demonstrated potent inhibitory activity against both human and rat FAAH
enzymes. The compound exhibits high selectivity, with minimal off-target activity against a
panel of other enzymes, ion channels, transporters, and receptors.[1][8]
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Parameter Species Value Reference
IC50 Human FAAH 70 £ 8 nM [111819]
Rat FAAH 313+ 28 nM [1][9]
Panel of 50 receptors, o
No significant
o enzymes, L
Selectivity ] inhibition (>50%) at 10
transporters, and ion
Y
channels
o 1A2, 2C8, 2C9, 2C19, o
CYP Inhibition No inhibition at 10 uM [8][9]

2D6, 3A4

hERG Inhibition

No inhibition at 10 pM

[8](9]

In Vivo Pharmacokinetics and Pharmacodynamics in

Rats

Oral administration of INJ-42165279 in rats resulted in rapid absorption and distribution to the

brain. The compound effectively inhibited FAAH in both the brain and periphery, leading to a
significant elevation of AEA, OEA, and PEA levels.[1]

Parameter Dose Value Time Point Reference
Cmax (Plasma) 20 mg/kg p.o. 4.2 uM 1 hour [1109]
Cmax (Brain) 20 mg/kg p.o. 6.3 uM 1 hour 9]
Plasma

] 20 mg/kg p.o. ~130 nM 8 hours [1][9]
Concentration
Brain

) 20 mg/kg p.o. ~167 nM 8 hours 9]
Concentration

Efficacy in a Neuropathic Pain Model

In the spinal nerve ligation (SNL) model of neuropathic pain in rats, JNJ-42165279

demonstrated dose-dependent efficacy in reducing tactile allodynia.[1]
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Corresponding
Parameter Value Plasma Time Point Reference
Concentration

ED90 22 mg/kg 2.5 uM 30 minutes [1109]

Clinical Data

JNJ-42165279 has been evaluated in multiple clinical trials to assess its safety, tolerability,
pharmacokinetics, and pharmacodynamics in healthy volunteers and its efficacy in patient
populations.

Phase | Studies in Healthy Volunteers

Multiple-ascending dose studies in healthy volunteers demonstrated that JINJ-42165279 is
generally well-tolerated. The compound exhibited dose-dependent increases in plasma and
cerebrospinal fluid (CSF) concentrations of FAAs and high occupancy of brain FAAH.[5][6]
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Parameter Dose Result Reference
10-100 mg (single )

Plasma AEA Increase 5.5 to 10-fold increase  [5]
dose)

Plasma OEA/PEA 10-100 mg (single 4.3 to 5.6-fold 5]

Increase dose) increase

CSF AEA Increase 10 mg (7 days) ~45-fold increase [5]

25 mg (7 days) ~41-fold increase [5]

75 mg (7 days) ~77-fold increase [5]

CSF OEA Increase 10 mg (7 days) ~6.6-fold increase [5]

25 mg (7 days) ~5.8-fold increase [5]

75 mg (7 days) ~7.4-fold increase [5]

Brain FAAH ) )
=10 mg (single dose) Saturation (96-98%) [5][6]

Occupancy

10 mg (single dose,
trough)

>80%

[5]

2.5 mg (single dose,
trough)

>50%

[5]

Plasma Half-life

8.14 - 14.1 hours

[5]

Phase Il Study in Social Anxiety Disorder (SAD)

A proof-of-concept study evaluated the efficacy of INJ-42165279 in patients with SAD. While
the primary endpoint was not met, the study showed a statistically significant improvement in
certain secondary measures, suggesting an anxiolytic effect.[4][10][11][12]
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JNJ-42165279
Parameter Placebo p-value Reference
(25 mgl/day)

Change in LSAS
Total Score -29.4 -22.4 Not significant [41[10][11]
(Primary)

>30%
Improvement in
LSAS Total

Score

42.4% 23.6% 0.04 [4][10][12]

CGil-I Score
(Much/Very 44.1% 23.6% 0.02 [41[10][12]

Much Improved)

Phase Il Study in Autism Spectrum Disorder (ASD)

In a study involving adolescents and adults with ASD, JNJ-42165279 did not meet its primary
endpoints related to core ASD symptoms. However, some secondary outcomes showed a trend
favoring the drug, and it was well-tolerated.[13][14]

JNJ-42165279 (25

Parameter mg, twice-daily) vs.  p-value Reference
Placebo
ABI-CD Score No significant
_ _ 0.284 [13][14]
(Primary) reduction
ABI-SC Score No significant
, _ 0.290 [13][14]
(Primary) reduction
ABI-RB Score No significant
_ _ 0.231 [13][14]
(Primary) reduction
RBS-R Score
Favorable change 0.006 [14]
(Secondary)

CASI-Anx Score

Favorable change 0.048 [14]
(Secondary)
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Experimental Protocols
FAAH Inhibition Assay

The inhibitory activity of INJ-42165279 on recombinant human and rat FAAH was quantified
after a 1-hour pre-incubation with the enzyme. The apparent IC50 values were then
determined.[1][9] The time-dependent nature of the inhibition was confirmed by observing
changes in the apparent IC50 with varying incubation times.[9] The reversibility of the inhibition
was assessed by dialyzing the pre-treated enzyme and measuring the return of enzymatic

activity.[9]

Recombinant FAAH JNJ-42165279 (various concentrations)
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Figure 2: Workflow for FAAH Inhibition Assay.

Pharmacokinetic Analysis in Rats

Following oral administration of INJ-42165279 to rats, plasma and brain samples were
collected at various time points.[1][9] The concentrations of the compound in these samples
were quantified using a validated liquid chromatography/tandem mass spectrometry

(LCIMS/MS) method.[5]
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Figure 3: Workflow for Pharmacokinetic Analysis.

Spinal Nerve Ligation (SNL) Model in Rats
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The efficacy of INJ-42165279 in a neuropathic pain model was assessed using the SNL
model. This involved the surgical ligation of the L5 spinal nerve in rats, which induces tactile
allodynia (pain response to a non-painful stimulus). The paw withdrawal threshold to a
mechanical stimulus was measured before and after oral administration of INJ-42165279 or
vehicle. The data was expressed as the percentage of the maximum possible effect (%MPE).

[1]

Brain FAAH Occupancy Measurement by PET

A positron emission tomography (PET) study using the FAAH tracer [11C]MK3168 was
conducted in healthy human volunteers to determine the brain FAAH occupancy after single
and multiple doses of INJ-42165279.[5][6] PET scans were performed at baseline and after
drug administration to quantify the displacement of the radiotracer, which is indicative of FAAH
occupancy by JNJ-42165279.[5][15]

Safety and Tolerability

Across multiple Phase | and Il clinical trials, JNJ-42165279 has demonstrated an acceptable
safety profile and was generally well-tolerated.[4][5][10][13] No serious adverse events directly
attributed to the drug were reported in the published studies.[7] It is noteworthy that in 2016,
Janssen voluntarily suspended dosing in its Phase Il trials as a precautionary measure
following a serious adverse event in a trial of a different FAAH inhibitor from another company.
Dosing resumed after a safety review.[7]

Conclusion

JNJ-42165279 is a well-characterized FAAH inhibitor with a clear mechanism of action and
demonstrated target engagement in both preclinical models and human subjects. While it has
shown promise in modulating anxiety-related behaviors, its efficacy in the core symptoms of
complex neuropsychiatric disorders like ASD remains to be definitively established. The
extensive preclinical and clinical data available for JINJ-42165279 provide a solid foundation for
further research into the therapeutic potential of FAAH inhibition in a range of immunological
and neurological conditions. This technical guide summarizes the key findings to date and
offers a valuable resource for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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